![molecular formula C8H11NOS B2578240 N-propan-2-ylthiophene-2-carboxamide CAS No. 260449-44-3](/img/structure/B2578240.png)
N-propan-2-ylthiophene-2-carboxamide
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Overview
Description
N-propan-2-ylthiophene-2-carboxamide, also known as PTAC, is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of thiophene, which is a heterocyclic compound containing a five-membered ring with one sulfur atom and four carbon atoms.
Scientific Research Applications
Synthesis and Reactivity
Research has explored the synthesis and reactivity of thiophene-based compounds, highlighting methodologies that could be applicable to N-propan-2-ylthiophene-2-carboxamide. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into different derivatives through reactions like oxidation and electrophilic substitution has been reported. Such methodologies are crucial for creating novel compounds with potential applications in various fields of chemistry and material science (А. Aleksandrov & М. М. El’chaninov, 2017).
Antimicrobial Activity
A study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide revealed its effective antibacterial activity against several microorganisms. The research involved characterization using various techniques and theoretical studies to understand its chemical properties and biological activities. This highlights the potential of thiophene-based carboxamides, including this compound, in developing new antimicrobial agents (Sukriye Cakmak et al., 2022).
Material Science Applications
The synthesis and uses of amide extractants, including those derived from carboxylic acids and malonic acid amides, have shown prospects in the nuclear industry due to their complete incinerability and minimal interference in separation processes. Such research is relevant to understanding the potential applications of this compound in material science, particularly in the development of new extractants or materials with specific industrial applications (G. Thiollet & C. Musikas, 1989).
Environmental Monitoring
The development of a label-free electrochemical immunosensor using electropolymerization techniques demonstrates the application of carboxamide derivatives in environmental monitoring. By detecting specific compounds with high sensitivity and selectivity, such research opens avenues for employing this compound in the development of biosensors or environmental monitoring devices (X. Wang et al., 2014).
Mechanism of Action
Target of Action
N-(propan-2-yl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It’s worth noting that thiophene derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been found to exhibit a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
properties
IUPAC Name |
N-propan-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6(2)9-8(10)7-4-3-5-11-7/h3-6H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREXQOUNZALZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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